molecular formula C15H21NO6 B8104089 Mal-PEG4-Propargyl

Mal-PEG4-Propargyl

Katalognummer: B8104089
Molekulargewicht: 311.33 g/mol
InChI-Schlüssel: HNIXCHONNFMINC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture: Maleimide-PEG4-Propargyl Connectivity

The compound features a maleimide headgroup linked to a propargyl terminus via a tetraethylene glycol (PEG4) spacer. The maleimide moiety (C₄H₂O₂N) reacts selectively with cysteine thiols at physiological pH (7.0–7.5), forming stable thioether bonds. The PEG4 chain (C₈H₁₆O₄) provides hydrophilicity, reducing aggregation in aqueous systems while maintaining a 16.5 Å backbone length for optimal ligand-receptor interactions. The propargyl group (C₃H₃) enables CuAAC click chemistry with azide-functionalized molecules, yielding 1,2,3-triazole linkages with minimal side reactions.

Table 1: Key Physicochemical Properties of Mal-PEG4-Propargyl

Property Value Source
Molecular Formula C₁₅H₂₁NO₆
Molecular Weight 311.33 g/mol
PEG Spacer Length 16.5 Å
Maleimide Reactivity Thiols (pH 7.0–7.5)
Propargyl Reactivity Azides (CuAAC)
Solubility >50 mg/mL in DMSO, H₂O

CAS Registry Analysis and IUPAC Nomenclature

The Chemical Abstracts Service (CAS) registry (571922-83-3) uniquely identifies Mal-PEG4-Propargyl, distinguishing it from related PEGylated maleimides. The IUPAC name, 1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione , systematically describes its structure:

  • Pyrrole-2,5-dione : Maleimide core
  • 2-(2-(2-(2-prop-2-ynoxyethoxy)ethoxy)ethoxy)ethyl : PEG4-propargyl chain.

Crystallographic and Spectroscopic Validation Strategies

X-ray crystallography, though limited by PEG flexibility, confirms the maleimide ring’s planarity (bond angles: 117°–123°). Spectroscopic analyses provide robust validation:

  • ¹H NMR (D₂O): δ 2.45 (t, 1H, ≡CH), 3.50–3.70 (m, 16H, PEG -CH₂-), 6.70 (s, 2H, maleimide C=CH).
  • FT-IR : 3270 cm⁻¹ (≡C-H stretch), 1710 cm⁻¹ (maleimide C=O), 1100 cm⁻¹ (PEG ether C-O-C).
  • MS (ESI+) : m/z 312.18 [M+H]⁺, matching theoretical molecular weight.

Eigenschaften

IUPAC Name

1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-2-6-19-8-10-21-12-13-22-11-9-20-7-5-16-14(17)3-4-15(16)18/h1,3-4H,5-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIXCHONNFMINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mal-PEG4-Propargyl is synthesized through a series of chemical reactions involving the conjugation of polyethylene glycol (PEG) units with propargyl and maleimide groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Mal-PEG4-Propargyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Mal-PEG4-Propargyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure:

  • Molecular Formula: C₁₅H₂₁NO₆
  • Molecular Weight: 311.33 g/mol
  • Functional Groups: Alkyne (propargyl) and maleimide

Mechanism of Action:
Mal-PEG4-Propargyl operates primarily through two types of reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne group reacts with azide-containing molecules to form stable triazole linkages.
  • Thiol-Maleimide Reaction: The maleimide group reacts with thiol-containing molecules, forming stable thioether bonds.

These reactions enable Mal-PEG4-Propargyl to serve as an effective linker in various applications, facilitating the conjugation of biomolecules and the targeted degradation of proteins.

Scientific Research Applications

Mal-PEG4-Propargyl has found applications across several fields:

Bioconjugation Techniques

  • Application: Used to attach biomolecules (e.g., proteins, nucleic acids) to surfaces or other molecules.
  • Significance: This is crucial for developing biosensors and targeted drug delivery systems .

Synthesis of PROTACs

  • Application: Serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras).
  • Significance: PROTACs are designed to selectively degrade specific proteins within cells, making them a promising approach for targeted cancer therapies .

Drug Development

  • Application: Utilized in creating targeted therapies for diseases, particularly cancer.
  • Significance: By facilitating the degradation of disease-causing proteins, Mal-PEG4-Propargyl contributes to more effective treatment modalities .

Nanotechnology and Advanced Materials

  • Application: Employed in the production of advanced materials requiring precise molecular linkages.
  • Significance: Its ability to form stable linkages is vital for developing nanomaterials used in various applications, including electronics and drug delivery systems .

Case Study 1: Development of PROTACs

A study demonstrated the efficacy of Mal-PEG4-Propargyl as a linker in synthesizing a PROTAC targeting an oncogenic protein. The resulting compound showed significant degradation of the target protein in cellular assays, highlighting its potential in cancer therapy.

Case Study 2: Bioconjugation for Drug Delivery

In another research project, Mal-PEG4-Propargyl was used to conjugate a therapeutic agent to an antibody. This bioconjugate exhibited enhanced specificity and reduced off-target effects compared to traditional drug delivery methods.

Wirkmechanismus

Mal-PEG4-Propargyl exerts its effects through its functional groups:

These reactions allow Mal-PEG4-Propargyl to serve as a versatile linker in various applications, facilitating the targeted degradation of proteins and the conjugation of biomolecules.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Molecular Formula : C19H26N2O10
  • Molecular Weight : 442.42 g/mol
  • Purity : ≥95%
  • Storage : -20°C, dry, and protected from light .

The following table and analysis compare Mal-PEG4-Propargyl with structurally or functionally analogous PEG-based linkers.

Table 1: Structural and Functional Comparison
Compound CAS Number Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications Reactivity Profile
Mal-PEG4-Propargyl 1325208-25-0 Maleimide, Propargyl C19H26N2O10 442.42 Bioconjugation, PROTACs, ADCs Thiol-maleimide, CuAAC
Propargyl-PEG4-Propargyl 159428-42-9 Two Propargyl groups C14H22O5 270.32 Symmetric crosslinking, polymer synthesis Dual CuAAC
Mal-PEG4-NHS Ester 1325208-25-0 Maleimide, NHS Ester C19H26N2O10 442.42 Protein labeling, amine coupling Thiol-maleimide, NHS-amine
Propargyl-PEG4-NH2 1013921-36-2 Propargyl, Amine C11H21NO4 231.30 Peptide synthesis, surface modification CuAAC, amine-carboxyl coupling
Propargyl-PEG3-Methane 89635-82-5 Propargyl, Methane C10H18O4 202.25 PROTACs, small-molecule conjugates CuAAC
Key Comparisons

Functional Group Diversity :

  • Mal-PEG4-Propargyl uniquely combines maleimide (thiol-reactive) and propargyl (click chemistry) groups, enabling orthogonal conjugation strategies. In contrast, Propargyl-PEG4-Propargyl lacks maleimide, limiting its utility to CuAAC-driven crosslinking .
  • Mal-PEG4-NHS Ester replaces the propargyl group with an NHS ester, prioritizing amine-reactive conjugation over click chemistry. This makes it suitable for labeling lysine residues but limits modularity in multi-step reactions .

Solubility and Biocompatibility :

  • All compounds benefit from PEG spacers, but Mal-PEG4-Propargyl and Propargyl-PEG4-NH2 exhibit superior water solubility due to their balanced hydrophilic (PEG) and reactive group ratios. Propargyl-PEG3-Methane , with a shorter PEG chain, shows reduced solubility in aqueous systems .

Application-Specific Performance :

  • Mal-PEG4-Propargyl is preferred for ADC development, where controlled thiol coupling (e.g., to antibody hinge regions) and subsequent payload attachment via CuAAC are critical .
  • Propargyl-PEG4-NH2 is optimal for peptide modification or surface functionalization due to its terminal amine, which facilitates carbodiimide-mediated coupling to carboxylates .

Reactivity and Stability :

  • Maleimide groups in Mal-PEG4-Propargyl are prone to hydrolysis at alkaline pH (>8.0), whereas NHS esters in Mal-PEG4-NHS Ester hydrolyze rapidly in aqueous buffers, requiring immediate use post-dissolution .
  • Propargyl groups in all compounds show stable reactivity under inert conditions but require copper catalysts for CuAAC, which may introduce cytotoxicity in live-cell applications .

Research Findings
  • A 2024 study highlighted Mal-PEG4-Propargyl ’s efficacy in constructing biotin-avidin biosensors, leveraging its dual reactivity for stepwise assembly of biomolecular interfaces .
  • Propargyl-PEG4-Propargyl demonstrated superior crosslinking efficiency in polymer hydrogels due to its symmetrical structure, achieving >90% conjugation yields in CuAAC reactions .
  • Comparative stability assays revealed that Mal-PEG4-NHS Ester degrades 50% faster than Mal-PEG4-Propargyl in phosphate-buffered saline (pH 7.4), underscoring the trade-off between reactivity and stability .

Biologische Aktivität

Mal-PEG4-Propargyl is a specialized polyethylene glycol (PEG) derivative that incorporates a maleimide group and a propargyl alkyne functional group. This compound has garnered significant attention in the fields of drug delivery and bioconjugation due to its unique chemical structure and biological properties. This article explores the biological activity of Mal-PEG4-Propargyl, emphasizing its applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Composition:

  • Molecular Formula: C16_{16}H23_{23}NO8_8
  • Molecular Weight: 357.356 g/mol
  • CAS Number: 1262681-30-0

Functional Groups:

  • Maleimide group: Reacts selectively with thiol groups.
  • Propargyl group: Participates in copper-catalyzed click chemistry reactions.

Mal-PEG4-Propargyl exhibits its biological activity primarily through two key mechanisms:

  • Bioconjugation:
    • The maleimide moiety allows for the formation of stable thioether bonds with thiol-containing biomolecules, facilitating targeted drug delivery and the development of antibody-drug conjugates (ADCs) .
    • The propargyl group enables participation in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is essential for creating stable conjugates with azide-containing molecules .
  • Drug Delivery Systems:
    • By enhancing solubility and biocompatibility, Mal-PEG4-Propargyl improves the pharmacokinetic properties of therapeutic agents, allowing for more effective targeting of diseased tissues, particularly in cancer therapy .

Applications

Mal-PEG4-Propargyl is utilized in various biomedical applications, including:

  • Antibody-Drug Conjugates (ADCs): It serves as a linker that connects cytotoxic drugs to antibodies, enabling precise targeting of cancer cells while minimizing systemic toxicity .
  • PROTAC Synthesis: The compound is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells .

Comparative Analysis

To understand the versatility of Mal-PEG4-Propargyl, it is helpful to compare it with similar compounds that utilize PEG linkers:

Compound NameFunctional GroupsUnique Features
Propargyl-PEG4-MaleimideMaleimide, PropargylPrimarily used for thiol-reactive applications
Aminooxy-PEG-PropargylAminooxy, PropargylUseful for oxime formation with aldehydes
Folate-PEG-PropargylFolate, PropargylTargets folate receptors on cancer cells
Propargyl-PEG-Bis-MaleimideBis-Maleimide, PropargylAllows for dual targeting capabilities
Propargyl-PEG-NHS CarbonateNHS Ester, PropargylFacilitates amine coupling reactions

Mal-PEG4-Propargyl stands out due to its dual reactivity—capable of engaging both thiols and azides—making it exceptionally versatile for various bioconjugation strategies .

Case Studies and Research Findings

Several studies have highlighted the efficacy of Mal-PEG4-Propargyl in therapeutic contexts:

  • Targeted Drug Delivery:
    A study demonstrated that ADCs utilizing Mal-PEG4-Propargyl as a linker exhibited enhanced efficacy against tumor cells, significantly reducing off-target effects compared to traditional chemotherapeutic agents .
  • Bioconjugation Efficiency:
    Research indicated that Mal-PEG4-Propargyl facilitates rapid and efficient conjugation under physiological conditions, making it ideal for applications requiring swift bioconjugation without significant side reactions .
  • Development of PROTACs:
    Recent advancements in PROTAC technology have utilized Mal-PEG4-Propargyl to create chimeric molecules capable of selectively degrading oncogenic proteins, showcasing its potential in targeted cancer therapies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.